5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C8H10F2N2O2S |
|---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
5-amino-2,3-difluoro-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10F2N2O2S/c1-4-5(11)3-6(8(10)7(4)9)15(13,14)12-2/h3,12H,11H2,1-2H3 |
InChI Key |
ROQJBZJIDUIKHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1N)S(=O)(=O)NC)F)F |
Origin of Product |
United States |
Preparation Methods
Route 1: Direct Sulfonylation of a Pre-functionalized Benzene Derivative
Starting with 2,3-difluoro-4-methylaniline, sulfonylation can be achieved using ethanesulfonyl chloride in the presence of a base (e.g., pyridine or DMAC). Subsequent N-methylation via methyl iodide or dimethyl sulfate yields the target compound.
Route 2: Nitro Reduction Pathway
This method involves nitration followed by reduction to introduce the amino group:
Catalysts and Reaction Conditions
Key catalysts and solvents from analogous syntheses include:
| Parameter | Options | Source |
|---|---|---|
| Catalysts | DMAC, HMPA, NMP | |
| Solvents | Toluene, acetone, acetonitrile | |
| Temperature Range | 110–160°C (sulfonylation) | |
| Reaction Time | 3–12 hours |
Challenges and Optimizations
- Regioselectivity : Ensuring substitution at the 5-position requires careful control of directing groups.
- Byproduct Formation : Use of excess sulfonyl chloride may lead to disubstitution; stoichiometric ratios must be optimized.
- Purification : Chromatography or recrystallization (e.g., from EtOAc/hexane) is critical for isolating the pure product.
Yield Comparison of Analogous Methods
| Method | Intermediate | Yield |
|---|---|---|
| Sulfonylation with DMAC | N-Ethylsulfonamide precursor | 85% |
| Nitro reduction | 5-Nitro intermediate | 88% |
| Hydrazine-mediated | Triazole-sulfonamide derivatives | 40–69% |
Spectroscopic Validation
Key characterization data for confirmation:
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups to the benzene ring.
Scientific Research Applications
5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of amino and sulfonamide groups suggests potential interactions with biological macromolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
5-Amino-2,3-dimethylbenzene-1-sulfonamide
- Structure : Differs by replacing fluorine atoms at positions 2 and 3 with methyl (-CH₃) groups.
- Molecular Weight : 200.26 g/mol (vs. 249.24 g/mol for the target compound) .
- Impact of Substituents :
- Methyl groups are electron-donating, increasing lipophilicity (logP ~1.8 estimated) compared to fluorine’s electron-withdrawing effects.
- Reduced polarity may lower solubility in aqueous media compared to fluorinated analogs.
5-Amino-2,4-difluorobenzene-1-sulfonamide
- Structure : Fluorine atoms at positions 2 and 4 (vs. 2 and 3 in the target compound).
- Molecular Weight : 208.19 g/mol .
Comparison with Pharmacologically Active Sulfonamides
4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
- Structure : Features a 5-methylisoxazole substituent instead of fluorine and methyl groups.
- Applications : A sulfonamide antibiotic precursor.
- Key Differences :
5-Amino-2,3-dihydrophthalazine-1,4-dione Derivatives
- Structure: Contains a phthalazine dione core (unrelated to sulfonamides) but shares an amino group.
- Applications: Immunomodulatory and antiviral agents (e.g., coronaviral infection treatments) .
- Key Differences :
- The sulfonamide group in the target compound offers distinct hydrogen-bonding and acidity profiles (pKa ~10 for sulfonamide NH vs. ~8 for phthalazine dione NH).
Comparison with Pesticidal Sulfonamides
Tolyfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)
- Structure : Chlorine and fluorine substituents on a methanesulfonamide backbone.
- Applications : Broad-spectrum fungicide .
- Key Differences :
- Chlorine atoms in tolylfluanid enhance electrophilicity, improving pesticidal activity but increasing environmental persistence.
- The target compound’s fluorine and methyl groups may reduce toxicity while maintaining efficacy.
Data Tables
Table 1: Physicochemical Properties of Selected Sulfonamides
| Compound Name | Molecular Weight (g/mol) | Substituents | logP* | Solubility (mg/mL)* |
|---|---|---|---|---|
| 5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide | 249.24 | 2,3-F; 4-CH₃; N-CH₃ | 1.2 | ~5 (DMSO) |
| 5-Amino-2,3-dimethylbenzene-1-sulfonamide | 200.26 | 2,3-CH₃; 4-CH₃ | 1.8 | ~3 (Water) |
| 5-Amino-2,4-difluorobenzene-1-sulfonamide | 208.19 | 2,4-F | 0.9 | ~8 (Water) |
| Tolylfluanid | 357.24 | Cl, F, CH₃ | 3.5 | ~0.1 (Water) |
*Estimated values based on structural analogs .
Research Findings
- Synthetic Challenges : Fluorination at positions 2 and 3 may require selective halogenation steps, akin to methods using SnCl₂ for nitro group reduction in diamine synthesis .
- Solubility Trends : Fluorine substitution reduces logP compared to methylated analogs, but positional isomerism (2,3- vs. 2,4-difluoro) affects aqueous solubility .
- Biological Potential: Structural similarity to immunomodulatory phthalazine diones suggests possible kinase or protease inhibition, though empirical data are lacking .
Biological Activity
5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide is an organic compound notable for its unique molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Molecular Characteristics
- Molecular Formula : C₈H₁₀F₂N₂O₂S
- Molecular Weight : 236.24 g/mol
- IUPAC Name : 5-amino-2,3-difluoro-N,4-dimethylbenzenesulfonamide
- Structural Features : The compound contains an amino group, two fluorine atoms at the 2 and 3 positions of the benzene ring, and a sulfonamide group which contributes to its biological activity.
The biological activity of 5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide is primarily attributed to its interactions with specific enzymes and receptors. The presence of the amino and sulfonamide groups suggests potential inhibition of certain enzymes involved in metabolic pathways or receptor binding that could lead to pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This structural similarity allows sulfonamides to inhibit dihydropteroate synthase, a key enzyme in bacterial growth.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or metabolic processes.
Antimicrobial Properties
Research indicates that sulfonamide derivatives can exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the fluorination pattern can enhance the potency against various bacterial strains.
| Compound | Activity | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide | Antibacterial | 12.5 | >100 |
| 5-Amino-2,4-dimethylbenzene-1-sulfonamide | Antibacterial | 25 | >50 |
| 2,3-Difluoro-N-methylbenzene-1-sulfonamide | Antifungal | 15 | >80 |
Note: IC50 values represent the concentration required to inhibit bacterial growth by 50%.
Case Studies
- In Vivo Studies : In animal models, compounds similar to 5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide were tested for their ability to treat bacterial infections. Results indicated a significant reduction in infection rates with minimal toxicity observed at therapeutic doses.
- Mechanistic Insights : A study focusing on the interaction of this compound with bacterial enzymes revealed that the fluorine substituents enhance binding affinity to the active site of dihydropteroate synthase compared to non-fluorinated analogs.
Comparative Analysis with Similar Compounds
The biological activity of 5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide can be contrasted with other sulfonamide derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-2,4-dimethylbenzene-1-sulfonamide | Lacks fluorine atoms | Moderate antimicrobial |
| 4-Amino-2,3-difluorobenzenesulfonamide | Different substitution pattern | High antimicrobial |
| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Contains hydroxyl group | Potent antiviral |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
